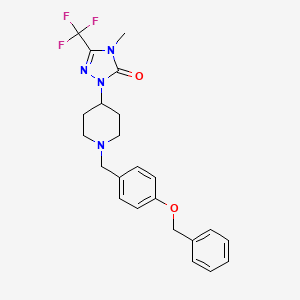
(1,4-Dimethoxynaphthalen-3-yl)methanol
Overview
Description
(1,4-Dimethoxynaphthalen-3-yl)methanol, also known as DNM, is an organic compound that has been used in various scientific research applications. It is a colorless liquid with a pungent odor, and has been used in a variety of studies related to biochemical and physiological effects.
Scientific Research Applications
Asymmetric Synthesis and Green Chemistry
- Bidentate Chelation-Controlled Asymmetric Synthesis : A study highlighted the use of a chiral auxiliary derived from methanol for the asymmetric synthesis of α-hydroxy esters. This approach is significant for creating enantioenriched compounds, a crucial aspect of pharmaceutical synthesis and material science (Jung, Ho, & Kim, 2000).
- Progress in Synthetic Methods : Another research discussed the development of new synthetic methods from a green chemistry perspective. These methods are important for asymmetric organic synthesis, highlighting the role of methanol as a methylating agent in a more environmentally friendly approach (Hu & Shan, 2020).
Electrochemical Synthesis and Functionalization
- Anodic Oxidation for Methoxylation : A study on the electrochemical synthesis revealed that anodic oxidation of naphthalene in methanol leads to the formation of dimethoxynaphthalene, showcasing a method for functionalizing hydrocarbons via electrochemistry (Bockmair & Fritz, 1976).
Chemical Reactions and Mechanisms
- Oxidations for Xanthone Synthesis : Research on ceric ammonium nitrate-mediated oxidations for synthesizing xanthones and related products demonstrates the application of methanol derivatives in complex chemical transformations. This work showcases the versatility of methanol derivatives in facilitating novel chemical reactions (Johnson et al., 2010).
Crystallography and Material Science
- Hydrogen Bonding and Stripe Structures : A detailed crystallographic study reveals how derivatives of methanol participate in hydrogen bonding, leading to complex structural motifs. This research is crucial for understanding material properties and molecular interactions in solid states (Mohri et al., 2015).
HPLC Analysis and Spectroscopy
- Quantitative Analysis by HPLC : A method for the HPLC analysis of dimethoxy-dibenzophenone derivatives emphasizes the importance of methanol in analytical chemistry, particularly in quantifying components in complex mixtures (Hong-jin, 2007).
properties
IUPAC Name |
(1,4-dimethoxynaphthalen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-7,14H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXWHCOBSAZDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2747429.png)

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2747435.png)
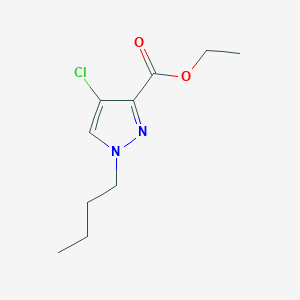
![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)
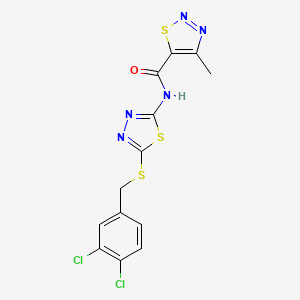
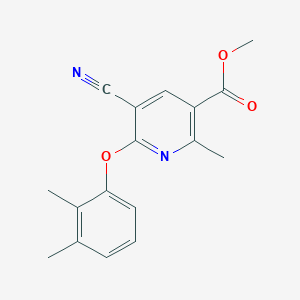
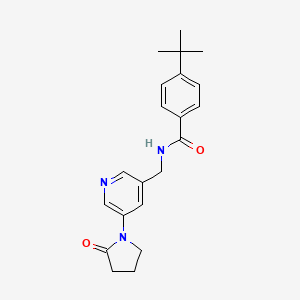
![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)
![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)
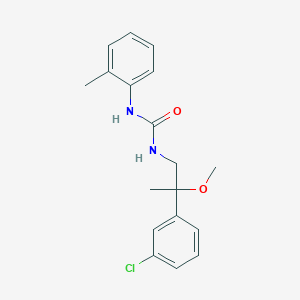
![6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747448.png)
![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)
